Benzo[b]thiophen-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
Description
Benzo[b]thiophen-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a heterocyclic compound featuring a benzo[b]thiophene core linked to an azetidine ring substituted with a thiazole moiety. The molecular formula is C₁₇H₁₄N₂O₂S, with a molecular weight of 310.4 g/mol . Its structure combines aromatic and small-ring heterocycles, which are common in medicinal chemistry for optimizing pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
1-benzothiophen-2-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c18-14(13-7-10-3-1-2-4-12(10)21-13)17-8-11(9-17)19-15-16-5-6-20-15/h1-7,11H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLLLLLCLIOOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3S2)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Benzo[b]thiophen-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a chemical compound with the molecular formula and a molecular weight of 316.4 . Also identified by the CAS number 1797161-11-5, its structure includes a benzo[b]thiophene ring system connected to a thiazol-2-yloxy-substituted azetidin-1-yl methanone moiety .
Because information regarding the applications of this compound is not available in the provided search results, it is not possible to provide a detailed article focusing solely on the applications of this compound. However, the search results do provide information on related compounds such as benzothiophene derivatives, thiazolidin-4-ones, and aminoazetidine-substituted phenylthiophenes, which have demonstrated diverse applications.
Applications of related compounds
- Benzothiophene derivatives Benzofurane and benzothiophene derivatives have potential applications in cancer treatment by modulating immune responses and reactivating the immune system within tumors . These derivatives can modulate prostaglandin 2 receptors EP2 and/or EP4 and may be used in the prevention or treatment of various cancers, including melanoma, lung cancer, and others . They may also be beneficial in treating pain, endometriosis, and neurodegenerative diseases . Additionally, [4-(benzo[b]thiophen-2-yl)pyrimidin-2yl]-amine derivatives are useful as IKK-beta inhibitors for treating cancer and inflammatory diseases .
- Thiazolidin-4-ones Thiazolidin-4-ones exhibit various biological activities, including antioxidant and anticancer properties . Certain derivatives have shown inhibitory activity against lipid peroxidation and can impede melanogenesis in melanoma cells . Some thiazolidin-4-one derivatives have demonstrated effectiveness against colon, lung, breast, and liver cancer cell lines .
- Aminoazetidine-substituted phenylthiophenes Aminoazetidine-substituted phenylthiophenes have been identified as non-covalent inhibitors of the SARS-CoV-2 papain-like protease (PLpro) . These compounds show potential in treating acute viral infections by targeting PLpro, which is essential for viral processing and immune response disruption .
Mechanism of Action
The mechanism by which Benzo[b]thiophen-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets. The thiazole and azetidine rings are key functional groups that can bind to enzymes or receptors, leading to biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Notable Data |
|---|---|---|---|---|
| Benzo[b]thiophen-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone (Target) | C₁₇H₁₄N₂O₂S | 310.4 | Azetidine, thiazole, benzo[b]thiophene | N/A (hypothetical) |
| (3-(Thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone | C₁₄H₁₄N₂O₂S | 274.34 | Azetidine, thiazole, o-tolyl | CAS: 1795083-55-4 |
| Benzo[b]thiophen-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone | C₁₇H₁₄N₂O₂S | 310.4 | Azetidine, pyridine, benzo[b]thiophene | CAS: 1904128-00-2 |
| 3,4-Dihydroisoquinolin-2(1H)-ylmethanone | C₃₀H₂₈N₄O₂S | 460.2 (M+H)+ | Benzo[d]thiazole, dihydroisoquinoline, propoxy | MS (ESI): m/z = 460.2 |
| (3-Amino-4-(benzothiazol-2-yl)-5-(2’,3′,4′,6-tetra-O-acetyl-β-D-glucopyranosylthio)thiophen-2-yl)(4-chlorophenyl)methanone | C₃₂H₂₉ClN₂O₁₀S₃ | 733.23 | Benzothiazole, glycosyl, thiophene | Elemental analysis: C 52.42% |
Key Observations :
- The target compound’s azetidine-thiazole combination differentiates it from larger derivatives like glycosylated benzothiazoles (e.g., molecular weight 733.23 in ) or dihydroisoquinoline-containing analogs (m/z 460.2 in ) .
- The absence of a glycosyl or extended alkyl chain in the target compound suggests improved metabolic stability compared to derivatives like those in and , which may face enzymatic hydrolysis .
Pharmacological Potential
- Anticancer Activity : While direct data for the target compound are lacking, structurally related benzo[b]thiophene acrylonitriles () show potent anticancer activity (GI₅₀ <10 nM) . The thiazole moiety in the target compound may enhance interactions with kinase ATP-binding pockets.
- Antimicrobial Applications : Thioglycoside derivatives with benzothiazole moieties ( and ) demonstrate broad-spectrum antimicrobial activity, suggesting the target compound’s thiazole and azetidine groups could be optimized for similar applications.
Crystallographic and Computational Studies
- The SHELX software suite ( and ) is widely used for crystallographic refinement of similar small molecules. Computational modeling of the target compound’s azetidine-thiazole conformation could predict binding modes in biological targets.
Biological Activity
Benzo[b]thiophen-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
Chemical Structure:
- Molecular Formula: CHNOS
- Molecular Weight: 316.4 g/mol
- CAS Number: 1797161-11-5
Structural Features:
The compound features a benzothiophene core, thiazole, and azetidine rings, which contribute to its unique biological properties. The thiazole and azetidine components are particularly relevant for their interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The interaction of the thiazole and azetidine moieties with these targets can lead to modulation of various biochemical pathways. For instance, the compound has shown potential in enzyme inhibition and receptor binding studies, which are critical for its applications in drug development.
Antimicrobial Properties
Research indicates that Benzo[b]thiophen derivatives exhibit antimicrobial activity. The compound has been explored for its efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Benzo[b]thiophen derivatives have been investigated for their anticancer properties. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The IC values for these activities often fall within the micromolar range, indicating significant potency .
Case Studies
-
Cytotoxicity Assessment:
- A study on related benzothiophene derivatives reported IC values ranging from 0.65 to 15.63 µM against various cancer cell lines, demonstrating their potential as anticancer agents .
- Flow cytometry assays indicated that these compounds could effectively induce apoptosis in MCF-7 cells in a dose-dependent manner.
- Enzyme Inhibition:
Comparative Analysis
| Compound | IC (µM) | Activity | Target |
|---|---|---|---|
| Benzo[b]thiophen derivative | 0.65 - 15.63 | Anticancer | MCF-7, A549 |
| Doxorubicin | ~10 | Anticancer | Various cancer cell lines |
| Reference Compound | ~5 | Anticancer | EGFR mutations |
Q & A
Basic: What synthetic strategies are recommended for constructing the azetidine-thiazole-oxy moiety in this compound?
Answer:
The azetidine-thiazole-oxy fragment can be synthesized via nucleophilic substitution or coupling reactions. For example:
- Step 1: Prepare 3-(thiazol-2-yloxy)azetidine by reacting azetidin-3-ol with 2-chlorothiazole under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Couple the azetidine intermediate with benzo[b]thiophene-2-carbonyl chloride using a coupling agent like EDCI/HOBt in dichloromethane .
Key Considerations: Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like over-alkylation. Purification via column chromatography (e.g., EtOAc/petroleum ether gradients) is critical .
Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR: Identify protons on the azetidine ring (δ ~3.5–4.5 ppm for CH₂ and CH groups) and thiazole-oxy protons (δ ~6.5–7.5 ppm). Compare with analogs like (Z)-5-[2-(benzo[b]thiophen-2-yl)ethenyl]-tetrazole derivatives .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
- IR: Detect carbonyl stretches (~1650–1700 cm⁻¹) and C-O-C bonds (~1200 cm⁻¹) .
Advanced: How do steric and electronic effects of the thiazole-oxy group influence the compound’s conformational stability?
Answer:
The thiazole-oxy group introduces steric hindrance and electron-withdrawing effects, impacting the azetidine ring’s puckering and hydrogen-bonding potential. For example:
- Crystallographic Data: In analogs like (Z)-5-[2-(benzo[b]thiophen-3-yl)ethenyl]-tetrazole, dihedral angles between the benzothiophene and substituted rings range from ~24° to 88°, indicating variable planarity based on substituent bulk .
- DFT Calculations: Use software like Gaussian to model torsional angles and predict intramolecular interactions. Compare with experimental data from single-crystal XRD refined via SHELXL .
Advanced: How can contradictory bioactivity data (e.g., in vitro vs. in vivo) for this compound be resolved?
Answer:
- Metabolic Stability Assays: Test hepatic microsomal stability to identify rapid degradation (e.g., CYP450-mediated oxidation of the azetidine ring) .
- Prodrug Design: Modify the thiazole-oxy group with hydrolyzable esters to enhance bioavailability, as seen in trimethoxyphenyl-benzothiophene analogs .
- Pharmacokinetic Profiling: Conduct LC-MS/MS studies to measure plasma half-life and tissue distribution in rodent models .
Advanced: What crystallographic challenges arise during structural refinement of this compound, and how are they addressed?
Answer:
- Disorder in Azetidine-Thiazole Fragment: Partial occupancy of the thiazole-oxy group may occur. Use SHELXL’s PART instruction to model disorder and apply restraints (e.g., SIMU/DELU) .
- Twinned Crystals: If twinning is detected (e.g., via PLATON’s TWIN check), refine using a twin law (e.g., BASF parameter in SHELXL) .
- Hydrogen Bonding Networks: Analyze intermolecular interactions (e.g., N–H···N in tetrazole analogs) with Mercury software to validate packing motifs .
Basic: What solvent systems are optimal for recrystallizing this compound?
Answer:
- Polar Aprotic Solvents: DMF/water mixtures (e.g., 1:4 v/v) for high-polarity derivatives.
- EtOAc/Hexane Gradients: Effective for moderate-polarity analogs, yielding needle-like crystals suitable for XRD .
- Methanol/Chloroform: For lipophilic variants, though may require slow evaporation to avoid amorphous precipitates .
Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound’s tubulin polymerization activity?
Answer:
- Key Modifications:
- Azetidine Ring: Replace with pyrrolidine to enhance rigidity; observe IC₅₀ shifts in microtubule assembly assays .
- Thiazole-Oxy Group: Introduce electron-donating groups (e.g., -OCH₃) to improve π-π stacking with tubulin’s colchicine-binding site .
- Biological Assays: Compare with reference compounds like (Z)-5-[2-(benzo[b]thiophen-2-yl)ethenyl]-tetrazole, which showed IC₅₀ = 0.8 µM in MCF-7 cells .
Basic: What computational tools are recommended for predicting the compound’s ADMET properties?
Answer:
- SwissADME: Predict logP (~3.5 for this compound) and aqueous solubility.
- Molinspiration: Estimate blood-brain barrier permeability (low due to thiazole’s polarity).
- AutoDock Vina: Dock into tubulin (PDB: 1SA0) to validate binding poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
